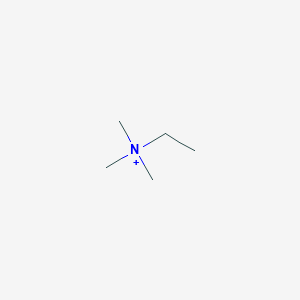
2,3-Bis(acetyloxy)butanedioicacid
Vue d'ensemble
Description
2,3-Bis(acetyloxy)butanedioic acid, also known as diacetyltartaric acid (DAT), is a chemical compound that has been extensively used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. DAT is commonly used as a chiral resolving agent for the separation of racemic mixtures of organic compounds.
Mécanisme D'action
DAT acts as a chiral resolving agent by forming diastereomeric salts with racemic mixtures of organic compounds. The resulting salts can be separated using standard techniques such as filtration or chromatography. The mechanism of action of DAT in the synthesis of pharmaceuticals involves the formation of chiral intermediates that can be further converted into the desired product.
Effets Biochimiques Et Physiologiques
DAT has no known biochemical or physiological effects in humans. It is not used as a drug or medication and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using DAT in lab experiments is its ability to separate racemic mixtures of organic compounds. It is a relatively inexpensive and easy-to-use resolving agent that can be used in a wide range of applications. However, DAT has some limitations, including its limited solubility in some organic solvents and its sensitivity to moisture.
Orientations Futures
There are several future directions for the use of DAT in scientific research. One potential application is in the synthesis of new pharmaceuticals, particularly those that require the separation of chiral intermediates. Another potential application is in the development of new analytical techniques for the separation and identification of chiral compounds. Additionally, DAT could be used in the synthesis of new materials with unique properties and applications.
Méthodes De Synthèse
The synthesis of DAT involves the reaction of tartaric acid with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is purified using recrystallization techniques.
Applications De Recherche Scientifique
DAT has been widely used in various scientific research applications, including organic synthesis, pharmaceuticals, and analytical chemistry. It is commonly used as a resolving agent for the separation of chiral compounds. DAT has also been used in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs.
Propriétés
IUPAC Name |
2,3-diacetyloxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNISEZBAYYIQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276001, DTXSID90965912 | |
| Record name | 2,3-bis(acetyloxy)butanedioicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diacetyloxybutanedioic acid | |
CAS RN |
18261-99-9, 51591-38-9 | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18261-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-bis(acetyloxy)butanedioicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(acetyloxy)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90965912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)








